4-Benzyloxy-benzaldehyde oxime
Overview
Description
Benzaldehyde, 4-(phenylmethoxy)-, oxime: is an organic compound with the molecular formula C14H13NO2 . It is a derivative of benzaldehyde, where the aldehyde group is substituted with an oxime group and a phenylmethoxy group is attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oximation Reaction: The preparation of Benzaldehyde, 4-(phenylmethoxy)-, oxime typically involves the reaction of Benzaldehyde, 4-(phenylmethoxy)- with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 0-5°C to ensure the formation of the oxime group.
Industrial Production Methods: Industrially, the compound can be synthesized using similar methods but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzaldehyde, 4-(phenylmethoxy)-, oxime can undergo oxidation reactions to form corresponding nitroso compounds or nitriles.
Reduction: The compound can be reduced to form amines or hydroxylamines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the oxime group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.
Major Products Formed:
Oxidation: Formation of nitroso compounds or nitriles.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted benzaldehyde derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the preparation of heterocyclic compounds and pharmaceuticals.
Biology:
- Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine:
- Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry:
- Utilized in the production of dyes, fragrances, and agrochemicals.
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-(phenylmethoxy)-, oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Benzaldehyde, 4-methoxy-, oxime: Similar structure but with a methoxy group instead of a phenylmethoxy group.
Benzaldehyde, 4-methyl-, oxime: Similar structure but with a methyl group instead of a phenylmethoxy group.
Uniqueness:
- The presence of the phenylmethoxy group in Benzaldehyde, 4-(phenylmethoxy)-, oxime imparts unique chemical and physical properties, making it distinct from its analogs. This substitution can influence the compound’s reactivity, stability, and potential applications in various fields.
Properties
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-15-10-12-6-8-14(9-7-12)17-11-13-4-2-1-3-5-13/h1-10,16H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNVTNZIMUJWQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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